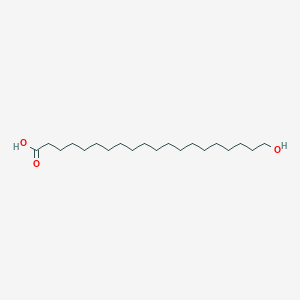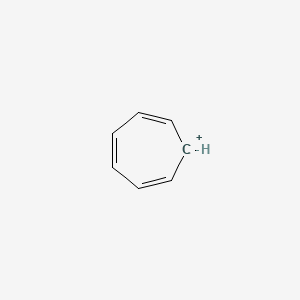
Triethyltin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triethyltin is an organotin compound with the chemical formula (C₂H₅)₃SnH. It is a colorless liquid that is soluble in organic solvents. This compound is used as a source of hydrogen atoms in organic synthesis and is known for its role in radical reactions.
Vorbereitungsmethoden
Triethyltin can be synthesized through the reduction of this compound chloride with lithium aluminium hydride. This method involves the following reaction:
(C2H5)3SnCl+LiAlH4→(C2H5)3SnH+LiCl+AlH3
Another method involves the reduction of this compound oxide with polymethylhydrosiloxane under reduced pressure. This reaction yields this compound hydride as a distillable liquid.
Analyse Chemischer Reaktionen
Triethyltin undergoes various types of reactions, including:
Reduction: It acts as a reducing agent in radical reactions, converting organic halides to hydrocarbons.
Hydrostannation: It adds across double and triple bonds in alkenes and alkynes, forming organotin compounds.
Dehalogenation: It removes halogen atoms from organic molecules, often in the presence of a radical initiator like azobisisobutyronitrile.
Common reagents used in these reactions include azobisisobutyronitrile and polymethylhydrosiloxane. Major products formed from these reactions include hydrocarbons and organotin compounds.
Wissenschaftliche Forschungsanwendungen
Triethyltin is widely used in scientific research, particularly in organic synthesis. Its applications include:
Chemistry: It is used in the synthesis of complex organic molecules through radical reactions.
Biology: It has been studied for its effects on biological systems, particularly its neurotoxic effects.
Medicine: Research has explored its potential use in drug development and as a tool for studying radical reactions in biological systems.
Industry: It is used in the production of various organotin compounds, which have applications in materials science and catalysis.
Wirkmechanismus
The mechanism of action of triethyltin hydride involves the generation of tin-centered radicals. These radicals can abstract hydrogen atoms from other molecules, propagating radical chain reactions. The weak bond between tin and hydrogen in this compound hydride facilitates these reactions, making it an effective hydrogen donor in radical processes.
Vergleich Mit ähnlichen Verbindungen
Triethyltin is similar to other organotin hydrides, such as tributyltin hydride and trimethyltin hydride. it is more reactive than trimethyltin hydride due to the presence of ethyl groups, which provide greater steric hindrance and electronic effects. Similar compounds include:
Tributyltin hydride: Used in similar radical reactions but is less volatile and less toxic.
Trimethyltin hydride: Less reactive and used in specific synthetic applications.
Triphenyltin hydride: Used in the synthesis of organotin compounds with different reactivity profiles.
This compound’s unique reactivity and properties make it a valuable reagent in organic synthesis and scientific research.
Eigenschaften
CAS-Nummer |
997-50-2 |
|---|---|
Molekularformel |
C6H15Sn |
Molekulargewicht |
205.89 g/mol |
InChI |
InChI=1S/3C2H5.Sn/c3*1-2;/h3*1H2,2H3; |
InChI-Schlüssel |
CPRPKIMXLHBUGA-UHFFFAOYSA-N |
SMILES |
CC[Sn](CC)CC |
Kanonische SMILES |
CC[Sn](CC)CC |
Key on ui other cas no. |
997-50-2 |
Synonyme |
triethyltin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![(2S,4R)-1-[(2S)-2-[acetyl(methyl)amino]-3-methylbutanoyl]-N,4-dimethyl-N-[(3S,6S,9S,11R,15S,18S,25S,28S)-4,11,19,26-tetramethyl-6,15,25-tris(2-methylpropyl)-2,5,8,14,17,21,24,27-octaoxo-3-propan-2-yl-20-oxa-1,4,7,13,16,23,26-heptazatricyclo[26.3.0.09,13]hentriacontan-18-yl]pyrrolidine-2-carboxamide](/img/structure/B1234911.png)

![10-hydroxy-3-methyl-8-pentyl-2,4-dihydro-1H-[1]benzopyrano[3,4-c]pyridin-5-one](/img/structure/B1234916.png)
